molecular formula C10H10N4O2 B2780783 5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide CAS No. 2415525-84-5

5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2780783
CAS No.: 2415525-84-5
M. Wt: 218.216
InChI Key: YFBQXBQHMLRPMS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyrimidine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide typically involves the formation of the oxazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized by reacting a nitrile with an α-haloketone in the presence of a base. The pyrimidine ring is then formed through a condensation reaction involving a suitable amine and a diketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide is unique due to its dual-ring structure, combining both pyrimidine and oxazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-7(2)11-5-12-9(6)10(15)13-8-3-4-16-14-8/h3-5H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBQXBQHMLRPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=NOC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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